molecular formula C13H22N2 B8487102 3-Dipropylaminomethylaniline

3-Dipropylaminomethylaniline

Cat. No. B8487102
M. Wt: 206.33 g/mol
InChI Key: USXJXXKTQADSPA-UHFFFAOYSA-N
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Patent
US07176227B2

Procedure details

The compound (595 mg) obtained in Example 33-1 was dissolved in methanol (6.0 ml) and THF (3.0 ml). The solution was added with activated carbon (59.0 mg) and iron trichloride hexahydrate (manufactured by Kanto Kagaku) (5.90 mg), followed by thermal reflux for 30 minutes. After having been cooled to room temperature, the mixture was added with hydrazine monohydrate (0.43 ml) and then subjected to thermal reflux for 24 hours. After completion of the reaction, the mixture was subjected to Celite filtration and the solvent was then distilled off. The residue was added with water and then extracted with chloroform. The extract was dried with anhydrous magnesium sulfate and then solvent was distilled off. Subsequently, the residue was purified through silica gel column chromatography (chloroform/methanol), thereby obtaining the subject compound (343.9 mg) as a yellow oily substance.
Name
compound
Quantity
595 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.43 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
5.9 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:15]=[CH:16][CH:17]=1)[CH2:7][N:8]([CH2:12][CH2:13][CH3:14])[CH2:9][CH2:10][CH3:11])([O-])=O.O.NN>CO.C1COCC1.O.O.O.O.O.O.[Fe](Cl)(Cl)Cl>[CH2:9]([N:8]([CH2:7][C:6]1[CH:5]=[C:4]([CH:17]=[CH:16][CH:15]=1)[NH2:1])[CH2:12][CH2:13][CH3:14])[CH2:10][CH3:11] |f:1.2,5.6.7.8.9.10.11|

Inputs

Step One
Name
compound
Quantity
595 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(CN(CCC)CCC)C=CC1
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.43 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
5.9 mg
Type
catalyst
Smiles
O.O.O.O.O.O.[Fe](Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by thermal reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
thermal reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the mixture was subjected to Celite filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was then distilled off
ADDITION
Type
ADDITION
Details
The residue was added with water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried with anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
solvent was distilled off
CUSTOM
Type
CUSTOM
Details
Subsequently, the residue was purified through silica gel column chromatography (chloroform/methanol)

Outcomes

Product
Name
Type
product
Smiles
C(CC)N(CCC)CC=1C=C(N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 343.9 mg
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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